molecular formula C25H21N3O2S2 B1667515 5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 618395-82-7

5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1667515
CAS No.: 618395-82-7
M. Wt: 459.6 g/mol
InChI Key: VFJRXKOVRCXYFC-UHFFFAOYSA-N
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Description

BRD6897 is a mitochondrial content inducer.

Biochemical Analysis

Biochemical Properties

BRD6897 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to increase the cellular content of mitochondria . This effect is independent of known transcriptional programs and is likely related to a blockade in the turnover of mitochondrial proteins .

Cellular Effects

BRD6897 has profound effects on various types of cells and cellular processes. It influences cell function by increasing uncoupled respiration 1.6-fold in two different, non-dividing cell types . This compound does not alter the percent of cytoplasmic area occupied by mitochondria, but instead, induces a striking increase in the electron density of existing mitochondria .

Molecular Mechanism

The molecular mechanism of BRD6897 involves its interaction with mitochondria. It exerts its effects at the molecular level by inducing a striking increase in the electron density of existing mitochondria . This mechanism is independent of known transcriptional programs and is likely to be related to a blockade in the turnover of mitochondrial proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, BRD6897 has shown to maintain its effects on increasing mitochondrial content

Metabolic Pathways

BRD6897 is involved in metabolic pathways related to mitochondrial biogenesis and turnover

Subcellular Localization

The subcellular localization of BRD6897 is primarily within the mitochondria . It does not alter the percent of cytoplasmic area occupied by mitochondria, but instead, induces a striking increase in the electron density of existing mitochondria

Properties

IUPAC Name

5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S2/c1-14-16(3)32-23-21(14)24(30)28(17-9-5-4-6-10-17)25(27-23)31-13-20(29)22-15(2)26-19-12-8-7-11-18(19)22/h4-12,26H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRXKOVRCXYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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